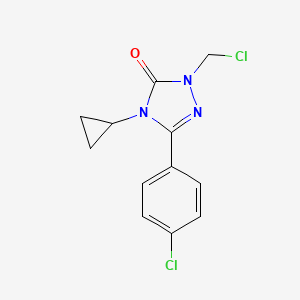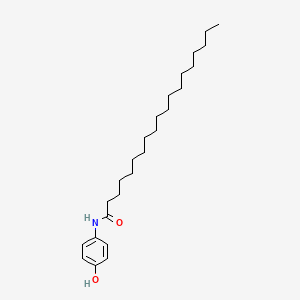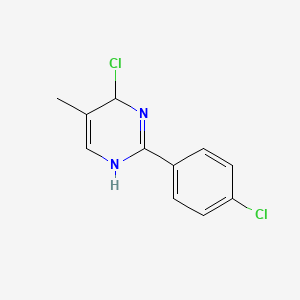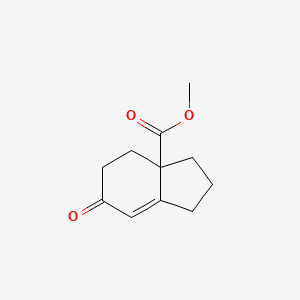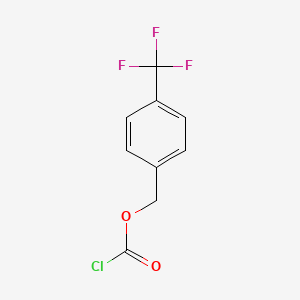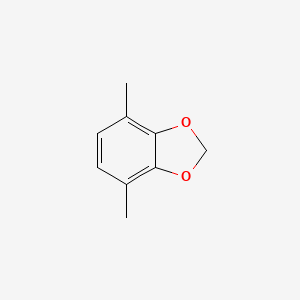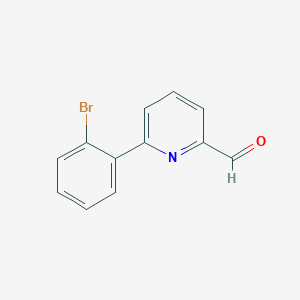
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an aldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the bromination of 2-phenylpyridine followed by formylation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-(2-Bromophenyl)picolinic acid.
Reduction: 6-(2-Bromophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-binding properties and enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
- 6-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-pyridinecarboxaldehyde
- 6-(Trifluoromethyl)picolinaldehyde
Comparison: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. Compared to other brominated picolinaldehydes, it offers a different steric and electronic environment, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C12H8BrNO |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
6-(2-bromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H |
InChI 键 |
OEEWJKKNAAMUML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluoro-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8427633.png)
![2-Chloro-4-(4-methyl-[1,4]-diazepan-1-yl)quinazoline](/img/structure/B8427647.png)
![4-[2-(2-Naphthoxy)ethoxy]benzaldehyde](/img/structure/B8427650.png)

